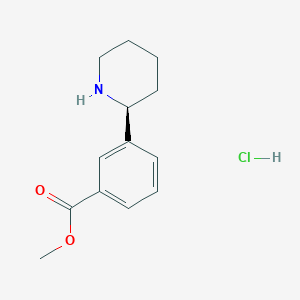

(S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride

CAS No.:

Cat. No.: VC13490794

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18ClNO2 |

|---|---|

| Molecular Weight | 255.74 g/mol |

| IUPAC Name | methyl 3-[(2S)-piperidin-2-yl]benzoate;hydrochloride |

| Standard InChI | InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H/t12-;/m0./s1 |

| Standard InChI Key | OBZABVTYQZJYCG-YDALLXLXSA-N |

| Isomeric SMILES | COC(=O)C1=CC=CC(=C1)[C@@H]2CCCCN2.Cl |

| SMILES | COC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl |

Introduction

(S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are widely recognized for their diverse biological activities and are frequently used in the pharmaceutical industry as intermediates in the synthesis of more complex molecules. The hydrochloride salt form of this compound enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.

Mechanism of Action and Biological Activities

(S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride may interact with specific molecular targets in biological systems, modulating the activity of neurotransmitter receptors or enzymes. This interaction can lead to potential therapeutic effects, such as antimicrobial or anticancer activities, depending on the target receptor or enzyme involved.

Research Findings and Applications

Piperidine derivatives, including (S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride, are crucial in medicinal chemistry due to their diverse biological activities. They are often used as intermediates in drug synthesis, contributing to the development of drugs targeting various diseases.

Safety and Handling

The compound exhibits stability under standard laboratory conditions but should be handled with care due to potential toxicity associated with piperidine derivatives. It is classified under various safety categories due to its acute toxicity profiles when inhaled or in contact with skin.

Comparison with Other Piperidine Derivatives

Other piperidine derivatives, such as those studied in opioid receptor antagonist research, demonstrate significant biological activity. For example, N-substituted 4-(3-hydroxyphenyl)piperidines have shown potent antagonist properties at opioid receptors . In contrast, (S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride is primarily noted for its potential in drug design and development rather than specific receptor interactions like opioid antagonism.

Data Tables

Given the limited specific data available for (S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride, a general overview of piperidine derivatives and their applications is provided below:

| Compound Type | Biological Activity | Applications |

|---|---|---|

| Piperidine Derivatives | Diverse biological activities, including antimicrobial and anticancer effects | Intermediates in drug synthesis, pharmaceutical applications |

| N-substituted 4-(3-hydroxyphenyl)piperidines | Opioid receptor antagonists | Potential therapeutic agents for opioid-related conditions |

| 3-Phenylpiperidine-2,6-diones | Antiviral, antibacterial, and antifungal activities | Investigated for antiviral and antimicrobial therapies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume